4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene moiety linked to a piperazine ring, which is further connected to a butan-1-amine chain. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine typically involves the reaction of 1-benzothiophen-4-yl-piperazine with butan-1-amine under specific conditions. One common method includes:
Reacting 1-benzothiophen-4-yl-piperazine with butan-1-amine: This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Purification: The resulting product is purified through crystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine involves its interaction with various molecular targets. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also antagonizing serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, which can influence mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: A similar compound with a benzothiophene moiety and piperazine ring, used as an antipsychotic agent.
Aripiprazole: Another antipsychotic with a similar mechanism of action but different chemical structure.
Uniqueness
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H23N3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C16H23N3S/c17-7-1-2-8-18-9-11-19(12-10-18)15-4-3-5-16-14(15)6-13-20-16/h3-6,13H,1-2,7-12,17H2 |
InChI Key |
QOVXKOQNCJXWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=C3C=CSC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.